molecular formula C33H49NaO9 B12398194 Diosgenin-3-O-|A-D-sodium glucuronide

Diosgenin-3-O-|A-D-sodium glucuronide

Cat. No.: B12398194
M. Wt: 612.7 g/mol
InChI Key: LTNYWDONDWLMCP-DSBCIPFDSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diosgenin-3-O-β-D-sodium glucuronide typically involves the glucuronidation of diosgenin. This process can be achieved through enzymatic or chemical methods. In the chemical method, diosgenin is reacted with glucuronic acid in the presence of a catalyst to form the glucuronide derivative .

Industrial Production Methods

Industrial production of Diosgenin-3-O-β-D-sodium glucuronide involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diosgenin-3-O-β-D-sodium glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Diosgenin-3-O-β-D-sodium glucuronide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of Diosgenin-3-O-β-D-sodium glucuronide depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used .

Scientific Research Applications

Diosgenin-3-O-β-D-sodium glucuronide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diosgenin-3-O-β-D-sodium glucuronide involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its sodium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

Molecular Formula

C33H49NaO9

Molecular Weight

612.7 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C33H50O9.Na/c1-16-7-12-33(39-15-16)17(2)24-23(42-33)14-22-20-6-5-18-13-19(8-10-31(18,3)21(20)9-11-32(22,24)4)40-30-27(36)25(34)26(35)28(41-30)29(37)38;/h5,16-17,19-28,30,34-36H,6-15H2,1-4H3,(H,37,38);/q;+1/p-1/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+,28-,30+,31-,32-,33-;/m0./s1

InChI Key

LTNYWDONDWLMCP-DSBCIPFDSA-M

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+]

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+]

Origin of Product

United States

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